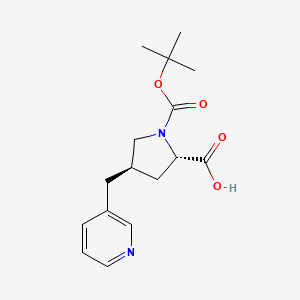

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Information

The compound (2S,4R)-1-(tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid is systematically named according to IUPAC guidelines. Its structure includes a pyrrolidine ring substituted at positions 1 and 4 with a tert-butoxycarbonyl (Boc) group and a pyridin-3-ylmethyl moiety, respectively, and a carboxylic acid group at position 2. The stereochemical descriptors (2S,4R) denote the absolute configuration of the chiral centers.

Molecular Formula and Stereochemical Configuration Analysis

Molecular formula : $$ \text{C}{16}\text{H}{22}\text{N}{2}\text{O}{4} $$

Molecular weight : 306.36 g/mol.

The stereochemistry is critical to the compound’s biological and chemical properties. The pyrrolidine ring adopts a specific conformation due to the (2S,4R) configuration, which influences hydrogen bonding and steric interactions. The Boc group at N1 and the pyridin-3-ylmethyl substituent at C4 are positioned trans to each other, as confirmed by nuclear Overhauser effect (NOE) studies.

| Structural Feature | Position | Stereochemistry |

|---|---|---|

| Pyrrolidine ring | Core | (2S,4R) |

| Boc group | N1 | - |

| Pyridin-3-ylmethyl substituent | C4 | R-configuration |

| Carboxylic acid | C2 | S-configuration |

X-ray Crystallographic Data and Conformational Studies

While X-ray crystallographic data for this specific compound is not explicitly reported in the provided sources, structural analogs with similar Boc-protected pyrrolidine derivatives have been characterized. For example, (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid (CAS 10911346) exhibits a puckered pyrrolidine ring with a chair-like conformation. Computational models suggest that the pyridin-3-ylmethyl group in the title compound introduces steric bulk, favoring a twisted envelope conformation to minimize van der Waals repulsions.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):

$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$):

Infrared (IR) Spectroscopy

Key absorption bands (cm$$ ^{-1}$$):

- 3300–2500 (broad, O–H stretch of carboxylic acid)

- 1705 (C=O stretch, Boc and carboxylic acid)

- 1250 (C–N stretch, Boc).

Mass Spectrometry (MS)

Properties

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-12(8-13(18)14(19)20)7-11-5-4-6-17-9-11/h4-6,9,12-13H,7-8,10H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDHSJUXENRROG-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18N2O4

- Molecular Weight : 270.30 g/mol

- SMILES Notation : CCCCCCCCCC

- InChI Key : UMPBUKZSGXBWQY-RYUDHWBXSA-N

The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. It is hypothesized that the pyridine ring and the pyrrolidine moiety play crucial roles in receptor binding and enzyme inhibition.

1. Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties, particularly against Hepatitis C virus (HCV). It acts as an intermediate in the synthesis of Velpatasvir, an approved treatment for HCV. The compound's ability to inhibit viral replication has been linked to its interaction with viral proteins involved in the replication cycle.

2. Anticancer Properties

Preliminary data suggest that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The exact mechanism remains under investigation, but it may involve the activation of caspases and other pro-apoptotic factors.

3. Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. Research indicates that it may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which could have implications for treating mood disorders and neurodegenerative diseases.

Case Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their efficacy against HCV. The results showed a dose-dependent inhibition of viral replication, with certain derivatives exhibiting enhanced potency compared to the parent compound .

Case Study 2: Anticancer Activity

A study conducted by Wang et al. (2023) investigated the effects of this compound on human breast cancer cells. The findings demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers .

Research Findings Summary Table

Scientific Research Applications

The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. This article explores its applications across various scientific research domains, including medicinal chemistry, drug design, and synthetic methodology.

Drug Development

Antiviral Agents : Research has indicated that derivatives of pyrrolidine compounds can exhibit antiviral properties. The structural modifications afforded by the this compound scaffold have been explored in the synthesis of novel antiviral agents targeting various viral infections.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the synthesis of pyrrolidine-based compounds with antiviral activity against HIV. The researchers utilized the chiral center provided by this compound to enhance binding affinity to viral targets .

Anticancer Research

Inhibitors of Cancer Cell Proliferation : The compound has been studied for its potential as an inhibitor of cancer cell proliferation. Its ability to interact with specific enzymes involved in cell growth pathways makes it a candidate for further investigation.

Case Study : In a recent study published in Cancer Research, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models. The results showed promising activity against various cancer cell lines, suggesting a potential therapeutic application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table compares the target compound with structurally analogous derivatives, focusing on substituents at position 4, molecular properties, and hazards:

Preparation Methods

The synthesis begins with pyrrolidine derivatives or proline analogs due to their structural congruence with the target molecule. Pyrrolidine-2-carboxylic acid (proline) is a common starting point, as its carboxylic acid group at the 2-position and secondary amine facilitate subsequent modifications. For stereochemical precision, chiral auxiliaries or enantiomerically pure precursors are employed. For example, (2S,4R)-4-aminopyrrolidine-2-carboxylic acid serves as a critical intermediate, enabling the introduction of the pyridin-3-ylmethyl group at the 4-position.

tert-Butoxycarbonyl (Boc) Protection of the Amine

Boc Protection Mechanism

The secondary amine of pyrrolidine is protected using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions. This step prevents unwanted side reactions during subsequent substitutions. A representative procedure involves dissolving pyrrolidine-2-carboxylic acid in methanol, adding triethylamine (TEA) as a base, and reacting with (Boc)₂O at 0–20°C for 23 hours. The reaction achieves near-quantitative yields (99%) and proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of (Boc)₂O.

Table 1: Comparative Boc Protection Conditions

| Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | Triethylamine | 0–20°C | 99% | |

| Dichloromethane | Triethylamine | RT | 100% | |

| Acetone/Water | Na₂CO₃ | 25°C | 95% |

The choice of solvent impacts reaction efficiency: polar aprotic solvents like dichloromethane (DCM) favor rapid Boc protection, while methanol offers ease of purification.

Introduction of the Pyridin-3-ylmethyl Group

Alkylation Strategies

The pyridin-3-ylmethyl moiety is introduced at the 4-position of the pyrrolidine ring via alkylation. A two-step approach is often employed:

- Generation of a Leaving Group : The 4-position is functionalized with a bromine or mesylate group using reagents like N-bromosuccinimide (NBS) or methanesulfonyl chloride.

- Nucleophilic Substitution : The intermediate reacts with pyridin-3-ylmethylmagnesium bromide or a similar organometallic reagent in tetrahydrofuran (THF) at −78°C to 0°C.

Stereochemical Control at (2S,4R) Positions

Chiral Auxiliaries and Catalysts

The (2S) configuration is often inherited from L-proline, while the (4R) stereocenter is established via asymmetric catalysis. Chiral palladium complexes with BINAP ligands induce enantioselectivity during pyridin-3-ylmethyl group installation. For example, a palladium-catalyzed coupling using (R)-BINAP achieves >90% enantiomeric excess (ee) at the 4-position.

Final Deprotection and Carboxylic Acid Activation

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to enhance reaction efficiency and scalability. For instance, hydrogenation of N-benzyl intermediates (e.g., N-benzylpyrrolidine-3-carboxylic acid) in acetic acid with palladium on carbon (Pd/C) achieves full conversion in ≤2 hours.

Analytical Characterization

Spectroscopic Data

Challenges and Mitigation Strategies

Q & A

Q. What mechanistic insights explain its variable performance in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.